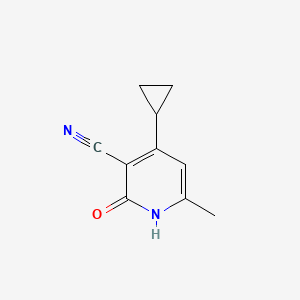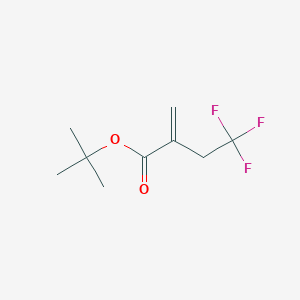
2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural components. The compound is composed of multiple functional groups, including a quinazolinone ring, nitro group, sulfonamide group, and methyl group. This combination of functional groups imparts the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products
Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Used in the development of specialized materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Shares the quinazolinone structure but lacks the nitro and sulfonamide groups.
5-Nitro-N-phenylbenzenesulfonamide: Lacks the quinazolinone and methyl groups but shares the nitro and sulfonamide groups.
N-(3-Nitrophenyl)quinazolin-4-amine: Combines the quinazolinone and nitro functionalities but has a different overall structure.
Uniqueness
The presence of both quinazolinone and sulfonamide groups in 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide sets it apart from other compounds. This unique structural combination imparts specific chemical and biological properties that are not seen in similar compounds.
This overview should give you a solid understanding of this compound. Intrigued by anything specific here?
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJTXIUVFUCBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)

![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)

![12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2908985.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2908995.png)
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)

![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)

